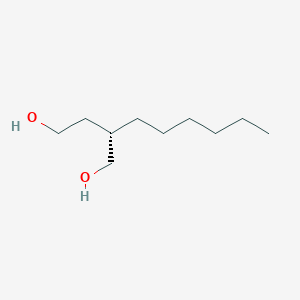
(2S)-2-Hexylbutane-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Hexylbutane-1,4-diol is an organic compound with the molecular formula C10H22O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is characterized by a hexyl group attached to the second carbon of a butane-1,4-diol backbone. It is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Hexylbutane-1,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as butane-1,4-diol and hexyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the butane-1,4-diol.
Nucleophilic Substitution: The deprotonated butane-1,4-diol acts as a nucleophile and attacks the hexyl bromide, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors to accommodate the production of significant quantities.
Optimized Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification: The final product is purified using techniques like distillation or recrystallization to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-Hexylbutane-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetone.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 or PBr3 in the presence of a base like pyridine.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Hexylbutane-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2S)-2-Hexylbutane-1,4-diol involves its interaction with specific molecular targets:
Molecular Targets: The hydroxyl groups can form hydrogen bonds with various biological molecules, affecting their function.
Pathways Involved: The compound can influence metabolic pathways by interacting with enzymes and receptors, potentially leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-Hexylbutane-1,3-diol: Similar structure but with hydroxyl groups at different positions.
(2S)-2-Hexylpentane-1,4-diol: Similar structure but with an additional carbon in the backbone.
(2S)-2-Hexylbutane-1,2-diol: Similar structure but with hydroxyl groups at different positions.
Uniqueness
(2S)-2-Hexylbutane-1,4-diol is unique due to its specific arrangement of hydroxyl groups and the hexyl substituent, which confer distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
827628-88-6 |
|---|---|
Molekularformel |
C10H22O2 |
Molekulargewicht |
174.28 g/mol |
IUPAC-Name |
(2S)-2-hexylbutane-1,4-diol |
InChI |
InChI=1S/C10H22O2/c1-2-3-4-5-6-10(9-12)7-8-11/h10-12H,2-9H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
WOEATUVURMLOMG-JTQLQIEISA-N |
Isomerische SMILES |
CCCCCC[C@@H](CCO)CO |
Kanonische SMILES |
CCCCCCC(CCO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


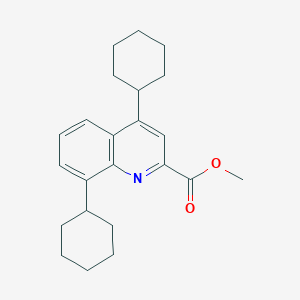
![2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14210967.png)
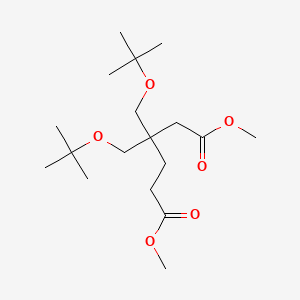
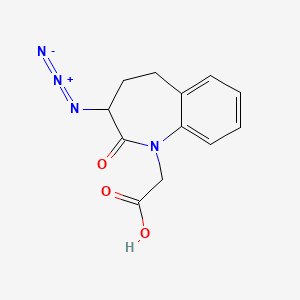

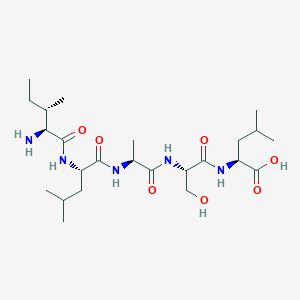
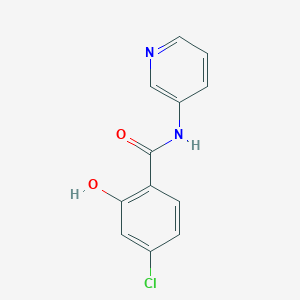
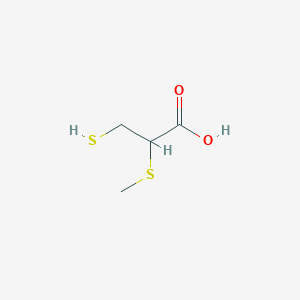
![1,1'-[2-(3-Bromopropoxy)ethene-1,1-diyl]dibenzene](/img/structure/B14211006.png)
![N-[2-(2-bromopyridin-4-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14211008.png)
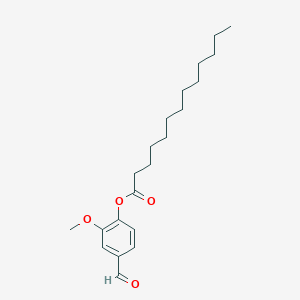
![3-[(1-Cyanocyclopentyl)amino]propane-1-sulfonic acid](/img/structure/B14211018.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-oxopropanamide](/img/structure/B14211023.png)
![1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14211036.png)
